4-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H14BrNO2S and its molecular weight is 376.27. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
The synthesis of complex molecules incorporating naphthalene and thiophene frameworks highlights the versatility of such compounds in organic synthesis. For example, Aleksandrov and El’chaninov (2017) detailed the synthesis of naphthyl-furan-carboxamide through coupling and subsequent reactions, showcasing methodologies potentially applicable to the synthesis of compounds like 4-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide (Aleksandrov & El’chaninov, 2017). Similarly, Watanabe et al. (2005) demonstrated the synthesis of dihydrophenanthrothiophenes, a process that could be relevant for the synthesis and modification of thiophene-based compounds (Watanabe, Matsumoto, Mataka, & Thiemann, 2005).
Antimycobacterial Activity
Research into N-alkoxyphenylhydroxynaphthalenecarboxamides by Goněc et al. (2016) revealed compounds with significant antimycobacterial activity, hinting at the potential bioactivity of similarly structured compounds like this compound. This study identified compounds with activity against various Mycobacterium species, suggesting a pathway for the development of new antimycobacterial agents (Goněc et al., 2016).
Metal Complexation and Catalysis
Kundu et al. (2016) synthesized a thiophene-appended Schiff base ligand for nickel(II) and palladium(II), illustrating the potential of thiophene derivatives in forming metal complexes that could be utilized in catalysis and material science. The structural and electronic properties of these complexes were thoroughly characterized, providing insight into the design of new catalytic systems (Kundu, Pramanik, Mondal, & Mondal, 2016).
Fluorescence and Sensing Applications
A study by Zhao et al. (2020) on naphthalene-amide bridged Ni(II) complexes highlighted their bifunctional fluorescence responses, showcasing the potential of naphthalene derivatives in sensing applications. The complexes demonstrated selective fluorescence responses to specific ions, indicating the usefulness of such compounds in developing new sensors (Zhao, Luan, Yu, Liu, Lin, Wang, & Chen, 2020).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiophene derivatives also exhibit a variety of pharmacological properties .
Mode of Action
For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Similar compounds such as indole derivatives have been shown to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
4-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2S/c18-12-8-16(22-10-12)17(21)19-9-15(20)14-7-3-5-11-4-1-2-6-13(11)14/h1-8,10,15,20H,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBBZJGOQRCXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC(=CS3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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